molecular formula C20H24BNO4 B1277319 Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 363186-06-5

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1277319
M. Wt: 353.2 g/mol
InChI Key: INBLGLWXMBCHFV-UHFFFAOYSA-N
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Description

The compound of interest, Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, is a molecule that includes a benzyl carbamate moiety and a tetramethyl dioxaborolane ring. This structure is indicative of a compound that could be involved in various chemical reactions, particularly those relevant to the formation of carbon-nitrogen bonds, such as amide bond formation or borylation reactions, which are essential in pharmaceutical and materials chemistry .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the preparation of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are synthesized through the borylation of aryl bromides using a palladium catalyst and a borylation reagent . Similarly, the synthesis of benzyl carbamates can involve the condensation of amines with carboxylic acids or their derivatives, which may be catalyzed by Lewis or Brønsted acids .

Molecular Structure Analysis

The molecular structure of benzyl carbamates and related compounds has been studied using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Crystallographic analysis provides detailed information on the molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's physical properties and reactivity .

Chemical Reactions Analysis

Benzyl carbamates can participate in a variety of chemical reactions. For instance, they can be used as intermediates in the synthesis of pharmaceuticals, where the carbamate group serves as a protecting group for amines or as a leaving group in nucleophilic substitution reactions . The tetramethyl dioxaborolane moiety is often involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds in complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates and related compounds, such as lipophilicity, are crucial for their biological activity. These properties can be measured using techniques like high-performance liquid chromatography (HPLC) and are influenced by the compound's molecular structure, including the presence of fluorinated groups or the rigidity of certain substituents . Additionally, theoretical studies using density functional theory (DFT) can predict various physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with biological targets .

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound and related boric acid ester intermediates have been synthesized and structurally characterized through methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, showing consistency with crystal structures (Huang et al., 2021).

  • Chemical Properties and Conformational Analysis : The molecular structures optimized by DFT were consistent with those determined by single crystal X-ray diffraction, revealing some physicochemical properties of these compounds (P.-Y. Huang et al., 2021).

  • Application in Cytotoxicity Studies and Cellular Uptake : These compounds have been used in the preparation of boronated phosphonium salts, where their cytotoxicities and boron uptake were investigated in vitro using human and canine cells (Morrison et al., 2010).

  • Role in Fluorescence Probes for Explosive Detection : In a study, a derivative of this compound showed rapid deboronation velocity in hydrogen peroxide vapor, making it useful for detecting peroxide-based explosives, with a detection limit as low as 4.1 parts per trillion (Fu et al., 2016).

  • Use in Fluorescent Imaging and Drug Delivery Systems : The compound has been utilized in the development of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles for enhanced in vivo anti-tumor efficacy. These vesicles exhibited excellent drug release properties and improved drug-targeting ability (Ren et al., 2022).

  • Synthesis of Electron Donors for Perovskite Solar Cells : It has been involved in the synthesis of arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties as hole transporting materials for stable perovskite solar cells (Liu et al., 2016).

  • Detection of Benzoyl Peroxide in Real Samples and Zebrafish Imaging : A near-infrared fluorescence off-on probe developed using this compound has been used for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish (Tian et al., 2017).

properties

IUPAC Name

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)22-18(23)24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLGLWXMBCHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404745
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS RN

363186-06-5
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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